(6-Amino-[3,4'-bipyridin]-4-yl)methanol
Description
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(2-amino-5-pyridin-4-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C11H11N3O/c12-11-5-9(7-15)10(6-14-11)8-1-3-13-4-2-8/h1-6,15H,7H2,(H2,12,14) |
InChI Key |
RUIWFZKHEWRZLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(C=C2CO)N |
Origin of Product |
United States |
Preparation Methods
Suzuki–Miyaura Cross-Coupling
One of the most reliable methods to construct bipyridine derivatives is the Suzuki–Miyaura cross-coupling reaction. This palladium-catalyzed coupling involves a halogenated pyridine and a pyridylboronic acid or ester to form the bipyridine linkage.
- Typical conditions: Pd(OAc)₂ or Pd(PPh₃)₄ catalysts, bases such as Na₂CO₃ or K₃PO₄, solvents like 1,4-dioxane or toluene, and heating at 90–110 °C.
- Example: Coupling of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride with arylboronic acids under Pd catalysis to yield biaryl intermediates, which can be further transformed.
Challenges with Stille Coupling
Attempts to employ Stille coupling for bipyridine synthesis have encountered difficulties, particularly in coupling amino-substituted pyridines with stannylated pyridine derivatives. For example, the synthesis of 6'-amino-[2,2'-bipyridine]-4-carboxylic acid failed under Stille coupling conditions, indicating limitations of this method for certain amino bipyridine derivatives.
Introduction of the Amino Group
Nitration and Reduction Route
- Starting from bromopyridine derivatives, oxidation to the N-oxide facilitates regioselective nitration at the 4-position.
- Nitration is performed using fuming nitric acid and concentrated sulfuric acid at elevated temperatures (~100 °C), yielding moderate nitration yields (~50–60%).
- Subsequent reduction of the nitro group and N-oxide is carried out using iron powder under ultrasonication, providing the amino derivative in good yield (~69%).
Monoamination of Dibromopyridine
- Monoamination of 2,6-dibromopyridine with ammonia in sealed tubes at high temperature (~170 °C) yields 6-bromo-2-aminopyridine with good efficiency (~75%).
Installation of the Hydroxymethyl Group
The hydroxymethyl substitution at the 4-position of the bipyridine can be introduced via chloromethyl derivatives or through selective reduction steps.
- Use of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride as a reagent allows subsequent transformations to hydroxymethyl functionality after cross-coupling.
- Reductive amination or other reduction methods (e.g., NaBH(OAc)₃) can be employed to convert aldehyde intermediates to the corresponding alcohols, including hydroxymethyl groups.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Oxidation to N-oxide | m-Chloroperbenzoic acid | ~60 | Enables regioselective nitration |
| 2 | Nitration | Fuming HNO₃, conc. H₂SO₄, 100 °C | ~50 | Nitration at 4-position of pyridine N-oxide |
| 3 | Reduction (nitro & N-oxide) | Fe powder, ultrasonication | ~69 | Converts nitro to amino group |
| 4 | Monoamination | Ammonia, sealed tube, 170 °C | ~75 | Amination of dibromopyridine |
| 5 | Suzuki–Miyaura coupling | Pd catalyst, arylboronic acid, base, 90–110 °C | 39–100 | Forms bipyridine core |
| 6 | Hydroxymethyl installation | Chloromethyl pyridine derivative, Ag₂CO₃, toluene, 110 °C | 39–98 | Introduces hydroxymethyl substituent |
| 7 | Reductive amination | NaBH(OAc)₃, THF/EtOH, room temperature | 69–84 | Converts aldehyde intermediates to alcohols |
Analytical and Characterization Notes
- The intermediates and final products are typically characterized by ¹H-NMR spectroscopy to confirm substitution patterns and purity.
- Yields vary depending on reagent quality, reaction scale, and purification methods.
- Palladium-catalyzed cross-coupling reactions require careful control of temperature and atmosphere to optimize yields.
Summary of Research Findings
- Suzuki–Miyaura cross-coupling remains the most effective and versatile method for assembling the bipyridine scaffold in (6-Amino-[3,4'-bipyridin]-4-yl)methanol synthesis.
- Direct Stille coupling attempts for similar amino bipyridine derivatives have proven unsuccessful, indicating the need for alternative coupling strategies.
- Amino group introduction is efficiently achieved through nitration of pyridine N-oxides followed by reduction or via direct monoamination of dibromopyridines.
- Hydroxymethyl groups can be installed via chloromethyl intermediates or reductive amination of aldehydes.
- The synthetic route requires multiple purification and protection/deprotection steps to achieve high purity and yield.
This detailed overview synthesizes diverse research data to provide a comprehensive guide to the preparation of (6-Amino-[3,4'-bipyridin]-4-yl)methanol, suitable for professional chemists and researchers engaged in heterocyclic and bipyridine chemistry.
Chemical Reactions Analysis
Types of Reactions
(6-Amino-[3,4’-bipyridin]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction typically produces amines or alcohols .
Scientific Research Applications
(6-Amino-[3,4’-bipyridin]-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions that are useful in catalysis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.
Mechanism of Action
The mechanism of action of (6-Amino-[3,4’-bipyridin]-4-yl)methanol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. For example, in anticancer research, the compound may inhibit microtubule polymerization by binding to specific sites on tubulin, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and molecular properties, derived from catalogs and research databases:
Structural and Functional Analysis
Substituent Effects: The amino group in the target compound enhances solubility in polar solvents compared to methoxy or chloro analogs, which are more lipophilic .
Scaffold Connectivity :
- Compounds with 3,3'-bipyridine linkages (e.g., 6'-Methoxy-[3,3'-bipyridin]-4-amine) exhibit distinct electronic properties due to altered conjugation pathways compared to the 3,4'-linked target compound .
The target compound’s methanol group may modulate selectivity or pharmacokinetics compared to Amrinone’s ketone . Chloro-substituted analogs (e.g., (5-Chloro-[3,4'-bipyridin]-2-yl)methanol) may exhibit reduced solubility but increased stability against metabolic oxidation .
Physicochemical Properties
- Molecular Weight: The target compound (201.23 g/mol) falls within the range of drug-like molecules, similar to Amrinone (187.20 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
